molecular formula C19H23NO2 B5848514 2-(mesityloxy)-N-(2-phenylethyl)acetamide

2-(mesityloxy)-N-(2-phenylethyl)acetamide

Cat. No. B5848514
M. Wt: 297.4 g/mol
InChI Key: VQKOLIKKVHCFEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-(mesityloxy)-N-(2-phenylethyl)acetamide” often involves complex reactions that include acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases a multi-step process involving N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, yielding significant insights into the methodologies applicable to similar acetamide compounds (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including compounds similar to “2-(mesityloxy)-N-(2-phenylethyl)acetamide,” has been explored through various spectroscopic techniques. Studies reveal detailed insights into their molecular geometry, vibrational frequencies, and electronic characteristics, contributing to a comprehensive understanding of their molecular structure (G. Khanum et al., 2022).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including silylation and transsilylation, leading to the formation of heterocyclic compounds. These reactions not only elucidate the reactivity of such compounds but also provide insights into their chemical properties, including hydrolysis to form silanols (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, akin to “2-(mesityloxy)-N-(2-phenylethyl)acetamide,” are crucial for understanding their behavior in various environments. These properties include solubility, melting point, and crystalline structure, which are pivotal for their application in different fields of chemistry and materials science.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity, stability, and interaction with other compounds, are of significant interest. Investigations into their hydrogen bonding, electron redistribution upon ionization, and interaction with water molecules provide valuable information on their chemical behavior and potential applications (Kenji Sakota et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-11-15(2)19(16(3)12-14)22-13-18(21)20-10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKOLIKKVHCFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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